RU 45144

説明

特性

CAS番号 |

119286-92-9 |

|---|---|

分子式 |

C28H37NO3 |

分子量 |

435.6 g/mol |

IUPAC名 |

(7R,8R,9S,13S,14S,17S)-7-[4-[2-(dimethylamino)ethoxy]phenyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C28H37NO3/c1-28-13-12-23-22-9-6-20(30)16-19(22)17-24(27(23)25(28)10-11-26(28)31)18-4-7-21(8-5-18)32-15-14-29(2)3/h4-9,16,23-27,30-31H,10-15,17H2,1-3H3/t23-,24+,25+,26+,27+,28+/m1/s1 |

InChIキー |

FBLUWZJAMLYBOQ-JVACCQEYSA-N |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCN(C)C |

正規SMILES |

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCN(C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

RU 45 144 RU 45144 RU-45144 |

製品の起源 |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of RU 45144: A Technical Guide

Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, the compound designated as RU 45144 remains unidentified. The "RU" prefix is historically associated with compounds synthesized by the French pharmaceutical company Roussel Uclaf, with the subsequent number serving as a sequential identifier. However, no public records, scientific publications, or patent filings appear to exist for a compound with the number 45144. This suggests that this compound may be an internal designation for a compound that was never publicly disclosed, a research chemical that was not pursued, or potentially a typographical error in the query.

Without the chemical structure or any associated biological data for this compound, it is not possible to provide an in-depth technical guide on its mechanism of action. The core requirements of detailing experimental protocols, presenting quantitative data, and visualizing signaling pathways are contingent on the availability of this foundational information.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead outline the general methodologies and approaches that would be employed to elucidate the mechanism of action of a novel compound, should one be identified as this compound in the future.

Hypothetical Workflow for Elucidating the Mechanism of Action

Should information on this compound become available, a systematic approach would be necessary to understand its biological effects. The following represents a standard workflow in pharmacological research.

Figure 1: A generalized experimental workflow for determining the mechanism of action of a novel compound.

Data Presentation: Hypothetical Tables

Once experimental data is generated, it would be summarized in structured tables for clear comparison.

Table 1: Hypothetical Binding Affinities of this compound for Various Receptors

| Receptor Target | Ligand | Ki (nM) | Assay Type |

| Receptor X | [3H]-Standard | Value | Radioligand Binding |

| Receptor Y | [3H]-Standard | Value | Radioligand Binding |

| Enzyme Z | Substrate A | Value | Enzyme Inhibition Assay |

Table 2: Hypothetical Functional Potency of this compound

| Assay | Cell Line | EC50 / IC50 (nM) | Emax (%) |

| cAMP Accumulation | HEK293-Receptor X | Value | Value |

| Reporter Gene Assay | CHO-Receptor Y | Value | Value |

| Kinase Activity | Purified Enzyme Z | Value | Value |

Experimental Protocols: Methodological Overview

Detailed methodologies would be crucial for the reproducibility of findings. Below are examples of protocols that would be relevant.

Radioligand Binding Assay Protocol

-

Preparation of Membranes: Cell lines overexpressing the target receptor would be cultured, harvested, and homogenized. The cell membranes would be isolated by centrifugation.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]-ligand) would be incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation and Detection: The bound and free radioligand would be separated by rapid filtration. The radioactivity retained on the filters would be measured by liquid scintillation counting.

-

Data Analysis: The data would be analyzed using non-linear regression to determine the IC50, which would then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway Analysis via Western Blot

-

Cell Treatment: Cells expressing the target of this compound would be treated with the compound for various times and at different concentrations.

-

Protein Extraction: Following treatment, cells would be lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein samples would be separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane would be incubated with primary antibodies specific for phosphorylated and total signaling proteins of interest.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) would be used for detection via chemiluminescence.

-

Analysis: The band intensities would be quantified to determine the effect of this compound on protein phosphorylation and signaling pathway activation.

Visualization of Signaling Pathways

Should the mechanism of this compound involve the modulation of a specific signaling pathway, a DOT script would be generated to visualize the interactions.

Hypothetical Signaling Pathway for a G-Protein Coupled Receptor (GPCR) Agonist

Figure 2: A hypothetical signaling pathway for a GPCR agonist activating the PLC pathway.

An In-depth Technical Guide on the Steroidal Anti-Estrogen Compound RU 45144

Notice to the Reader:

Extensive research has been conducted to gather information on the steroidal anti-estrogen compound designated as RU 45144 for the creation of this technical guide. The nomenclature "RU" followed by a number is characteristic of compounds developed by the French pharmaceutical company Roussel Uclaf, which was a significant contributor to steroid chemistry. For instance, the well-known compound Mifepristone was originally designated RU-38486. The numerical designation "45144" is consistent with the company's internal numbering system for newly synthesized molecules.

Despite a comprehensive search of scientific literature, patent databases, and historical records of steroidal anti-estrogens, no publicly available information, quantitative data, or experimental protocols for a compound specifically identified as this compound could be located.

This lack of documentation suggests that this compound may have been one of many compounds synthesized and subjected to initial screening by Roussel Uclaf that did not proceed to further development, publication, or patenting. Pharmaceutical companies often synthesize thousands of molecules during a discovery program, with only a select few advancing to a stage where their properties are disclosed in the public domain.

Due to the absence of any available data on the biological activity, mechanism of action, or experimental evaluation of this compound, it is not possible to provide the requested in-depth technical guide. The core requirements of this request—summarizing quantitative data, detailing experimental protocols, and creating visualizations of signaling pathways—cannot be met without foundational scientific information on the compound .

Should any documentation or data pertaining to this compound become publicly available in the future, this guide can be revisited. We recommend that researchers interested in the history of steroidal anti-estrogen development at Roussel Uclaf consult archival corporate documents or specialized historical pharmaceutical research for potential, albeit unlikely, mentions of this compound.

The Discovery and Synthesis of Mifepristone (RU 486): A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone, designated RU 486 by its developers at Roussel-Uclaf, is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties. Its discovery in 1980 marked a significant milestone in reproductive health and endocrinology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of mifepristone, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field of drug development. The initial query for "RU 45144" is presumed to be a typographical error, as the vast body of scientific literature points to RU 486 (mifepristone) as the compound of interest developed by Roussel-Uclaf with the described biological activities.

Discovery and Development

Mifepristone was first synthesized in 1980 by chemists at the French pharmaceutical company Roussel-Uclaf.[1] The research program, initially aimed at developing glucocorticoid receptor antagonists, led to the serendipitous discovery of a compound with strong anti-progesterone activity. This compound, 11β-(4-dimethylaminophenyl)-17β-hydroxy-17α-(1-propynyl)-estra-4,9-dien-3-one, was given the code RU 38486, later shortened to RU 486.

Chemical Synthesis

The synthesis of mifepristone is a multi-step process starting from estra-4,9-diene-3,17-dione. The key strategic steps involve the selective protection of the 3-keto group, stereoselective introduction of the bulky 11β-aryl group, and the addition of the 17α-propynyl side chain.[2]

Experimental Protocol: Synthesis of Mifepristone

The following protocol is a generalized representation based on published synthetic routes.[1][2] Specific reaction conditions and yields may vary based on the scale and specific reagents used.

Step 1: Protection of the 3-Keto Group of Estra-4,9-diene-3,17-dione

-

Reaction: Estra-4,9-diene-3,17-dione is reacted with an ethylene glycol in the presence of a catalyst, such as p-toluenesulfonic acid-collidine salt, to selectively form the ketal at the C3 position.[2]

-

Purpose: This protection prevents the C3 ketone from reacting in subsequent steps.

Step 2: Epoxidation of the 5(10)-double bond

-

Reaction: The resulting 3-keto protected steroid is treated with an epoxidizing agent, such as hydrogen peroxide in the presence of hexafluoroacetone, to form a 5α,10α-epoxide.[2]

-

Purpose: The epoxide serves as a precursor for the introduction of the 11β-substituent.

Step 3: Grignard Reaction for 11β-Aryl Group Introduction

-

Reaction: The epoxide is reacted with a Grignard reagent, 4-bromodimethylaniline magnesium bromide, in the presence of a copper(I) salt catalyst. This results in the opening of the epoxide ring and the stereoselective addition of the 4-dimethylaminophenyl group at the 11β position.[1]

-

Purpose: This step introduces the key bulky substituent that confers the antagonistic activity.

Step 4: Addition of the 17α-Propynyl Group

-

Reaction: The 17-keto group is reacted with propynylmagnesium bromide.[3]

-

Purpose: This addition creates the 17α-propynyl side chain, which enhances the binding affinity to the progesterone receptor.

Step 5: Hydrolysis (Deprotection) and Dehydration

-

Reaction: The protecting group at C3 is removed by acid hydrolysis, which is followed by dehydration to re-form the conjugated enone system.

-

Purification: The final product, mifepristone, is purified by chromatography.

The overall yield for this synthetic route is reported to be in the range of 29.7%.

Synthesis Workflow Diagram

Caption: A simplified workflow of the chemical synthesis of mifepristone.

Biological Activity and Mechanism of Action

Mifepristone is a potent competitive antagonist of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[4] It exhibits high binding affinity for these receptors, leading to the blockade of the normal physiological effects of progesterone and cortisol.

Progesterone Receptor Antagonism

The primary mechanism of action of mifepristone in terminating pregnancy is through its antagonism of the progesterone receptor. Progesterone is essential for establishing and maintaining pregnancy. By blocking the PR, mifepristone leads to the breakdown of the uterine lining, cervical softening, and an increase in uterine contractility, ultimately resulting in the detachment and expulsion of the embryo.[5]

Glucocorticoid Receptor Antagonism

Mifepristone also acts as a potent antagonist at the glucocorticoid receptor. This property is utilized in the treatment of Cushing's syndrome, a condition characterized by excessive cortisol levels.[6]

Signaling Pathway Diagram

References

- 1. scispace.com [scispace.com]

- 2. Synthesis of RU-486 [chm.bris.ac.uk]

- 3. CN102617691B - Improved preparation method for mifepristone intermediate - Google Patents [patents.google.com]

- 4. In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. The antiglucocorticoid action of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: RU 45144 (CAS Number 119286-92-9)

It is important to note that detailed public information regarding the biological activity, mechanism of action, and experimental data for the compound RU 45144 is exceptionally scarce. Despite extensive searches, no specific quantitative data, such as receptor binding affinities or IC50 values, nor detailed experimental protocols or defined signaling pathways involving this compound, could be retrieved from publicly available scientific literature and databases.

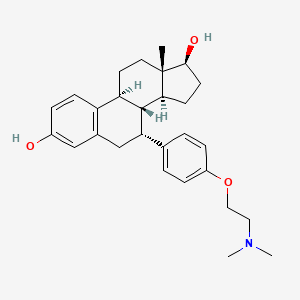

The compound is broadly classified as an anti-estrogen. Its chemical structure, 7α-[4-[2-(dimethylamino)-ethoxy]-phenyl]-estra-1,3,5(10)-trien-3,17β-diol, suggests a likely interaction with estrogen receptors (ERs), positioning it within a class of molecules that modulate estrogen signaling. However, without specific experimental data, any detailed description of its mechanism would be speculative.

Inferred Biological Context and Potential Mechanism of Action

Given its classification as an anti-estrogen and its steroidal backbone with a 7α-substituted aryl group, this compound is hypothesized to function as a competitive antagonist or a selective estrogen receptor modulator (SERM).

Potential Signaling Pathway:

The generalized signaling pathway for an estrogen receptor antagonist is depicted below. Upon entering a target cell, an antagonist like this compound would be expected to bind to the estrogen receptor (ERα or ERβ) in the cytoplasm or nucleus. This binding event would likely prevent the conformational changes in the receptor that are necessary for its activation and subsequent binding to Estrogen Response Elements (EREs) on the DNA. By blocking this interaction, the transcription of estrogen-responsive genes would be inhibited.

RU 45144 and its role in antagonizing calmodulin

An In-depth Technical Guide to Calmodulin Antagonism

Disclaimer: Initial searches for the compound "RU 45144" and its potential role as a calmodulin antagonist did not yield specific information linking this particular compound to calmodulin antagonism. The closely related compound, RMI 61144, is described as a neuroleptic agent. Therefore, this guide will provide a comprehensive overview of calmodulin antagonism using well-characterized and widely studied calmodulin antagonists as examples to fulfill the detailed technical requirements of the request.

Introduction to Calmodulin

Calmodulin (CaM) is a highly conserved, calcium-modulated protein that plays a pivotal role in numerous cellular signaling pathways.[1] As a primary intracellular calcium sensor, CaM translates fluctuations in cytosolic Ca²⁺ concentration into specific cellular responses.[2] Upon binding to Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of target proteins, including protein kinases, phosphatases, ion channels, and transcription factors. This interaction is crucial for regulating processes such as cell proliferation, apoptosis, smooth muscle contraction, and memory formation. Given its central role in cellular function, the pharmacological antagonism of calmodulin has become a significant area of research for understanding physiological processes and for the development of novel therapeutic agents.

The Mechanism of Calmodulin Antagonism

Calmodulin antagonists are a class of molecules that bind to calmodulin and inhibit its ability to activate target enzymes. The majority of these antagonists are hydrophobic molecules that interact with the hydrophobic pockets on calmodulin that are exposed upon Ca²⁺ binding.[3] This binding prevents the conformational changes necessary for calmodulin to interact with its target proteins, thereby inhibiting their downstream effects.

Several classes of compounds have been identified as calmodulin antagonists, including phenothiazines (e.g., trifluoperazine), naphthalenesulfonamides (e.g., W-7), and imidazoles (e.g., calmidazolium). While these compounds are effective calmodulin inhibitors, many also exhibit off-target effects due to their hydrophobic nature, interacting with other proteins and lipid membranes.[3]

Quantitative Data for Common Calmodulin Antagonists

The following table summarizes key quantitative data for several well-characterized calmodulin antagonists, providing a comparative overview of their potency.

| Compound | Class | IC₅₀ (Phosphodiesterase) | Kᵢ (Various Enzymes) | Notes |

| Trifluoperazine (TFP) | Phenothiazine | 10 µM | 1 µM (Ca²⁺-ATPase) | One of the most widely studied "classical" CaM antagonists.[3] |

| W-7 | Naphthalenesulfonamide | 28 µM | 51 µM (Myosin Light Chain Kinase) | A selective calmodulin antagonist.[4] |

| Calmidazolium (R24571) | Imidazole | 0.15 µM | 0.35 µM (Ca²⁺-transporting ATPase) | A potent and specific calmodulin inhibitor.[4] |

| W-5 | Naphthalenesulfonamide | 240 µM | - | A less potent analog of W-7, often used as a negative control.[4] |

| Felodipine | Dihydropyridine | - | 0.1 µM (CaM-dependent cGMP phosphodiesterase) | Also a calcium channel blocker. |

Experimental Protocols

Calmodulin-Dependent Phosphodiesterase (PDE) Activity Assay

This assay is a common method to screen for and characterize calmodulin antagonists. It measures the inhibition of the calmodulin-dependent enzyme phosphodiesterase, which hydrolyzes cyclic nucleotides like cAMP and cGMP.

Materials:

-

Calmodulin (bovine brain)

-

Calmodulin-dependent phosphodiesterase (PDE1)

-

Tris-HCl buffer (pH 7.5)

-

CaCl₂

-

EGTA

-

cAMP or cGMP (substrate)

-

5'-Nucleotidase (from snake venom)

-

Inorganic pyrophosphatase

-

Test compound (potential antagonist)

-

Phosphate assay reagent (e.g., Malachite Green)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, CaCl₂, and calmodulin.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding PDE1 and the cyclic nucleotide substrate (cAMP or cGMP).

-

Incubate the mixture at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding EGTA.

-

Add 5'-nucleotidase and inorganic pyrophosphatase to convert the resulting AMP or GMP to adenosine or guanosine and inorganic phosphate.

-

Quantify the amount of inorganic phosphate released using a phosphate assay reagent.

-

Calculate the percentage of inhibition of PDE activity by the test compound compared to a control without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity, stoichiometry, and thermodynamic parameters of the interaction between a calmodulin antagonist and calmodulin.[2]

Materials:

-

Purified calmodulin solution

-

Solution of the calmodulin antagonist

-

ITC instrument

-

Buffer (e.g., HEPES or Tris) with CaCl₂

Procedure:

-

Load the calmodulin solution into the sample cell of the ITC instrument.

-

Load the antagonist solution into the injection syringe.

-

Perform a series of small, sequential injections of the antagonist solution into the calmodulin solution while monitoring the heat change.

-

The heat released or absorbed upon binding is measured for each injection.

-

Integrate the heat change peaks and plot them against the molar ratio of antagonist to calmodulin.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).

-

The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.

Signaling Pathways and Experimental Workflows

Calmodulin antagonism can impact a multitude of signaling pathways. Below are diagrams illustrating some of these key pathways and a general experimental workflow for identifying calmodulin-binding proteins.

Ca²⁺/Calmodulin-Dependent Kinase (CaMK) Signaling Pathway

Calmodulin is a crucial activator of CaM kinases, which are involved in processes like learning, memory, and gene transcription. Antagonism of calmodulin inhibits this pathway.

Caption: Inhibition of the CaM Kinase signaling pathway by a calmodulin antagonist.

Smooth Muscle Contraction Pathway

Calmodulin plays a key role in the contraction of smooth muscle by activating myosin light chain kinase (MLCK). Antagonists of calmodulin can induce smooth muscle relaxation.

Caption: Calmodulin antagonist-mediated inhibition of smooth muscle contraction.

Experimental Workflow for Identifying Calmodulin-Binding Proteins

This workflow outlines the steps to identify proteins that interact with calmodulin, which can then be used to study the effects of calmodulin antagonists.

Caption: A typical experimental workflow for the identification of calmodulin-binding proteins.

Conclusion

Calmodulin antagonists are invaluable tools for dissecting the complex roles of Ca²⁺/calmodulin-mediated signaling in cellular physiology and pathophysiology. While the specificity of some "classical" antagonists has been a limitation, the development of more selective inhibitors and the use of advanced techniques like ITC are providing deeper insights into the molecular mechanisms of calmodulin antagonism. This knowledge is crucial for the rational design of novel therapeutics targeting calmodulin-dependent pathways in a variety of diseases, including cancer, cardiovascular disorders, and neurological conditions. The continued exploration of the chemical space for novel calmodulin antagonists holds significant promise for future drug development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Dibenzo[ b,f]oxepine Molecules Used in Biological Systems and Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hexachlororuthenate(III) | Cl6Ru-3 | CID 498443 - PubChem [pubchem.ncbi.nlm.nih.gov]

No Publicly Available In Vitro Studies Found for RU 45144

Despite a comprehensive search for "RU 45144," no publicly available scientific literature, data, or in vitro studies associated with this specific identifier could be located. This prevents the creation of the requested in-depth technical guide and suggests that "this compound" may be a non-public compound designation, a misnomer, or an identifier that has not been disclosed in published research.

Efforts to identify the chemical structure, synonyms, or pharmacological profile of a compound labeled "this compound" were unsuccessful. The search results predominantly returned information on various ruthenium (Ru) complexes and, notably, "RU-486" (mifepristone), a well-documented medication developed by Roussel Uclaf. The "RU" designation was historically used by this pharmaceutical company for its compounds.

The absence of any specific data for "this compound" in scientific databases and public search engines leads to several possibilities:

-

Internal or Preclinical Designation: "this compound" might be an internal code used by a research institution or company for a compound that is still in the early stages of development and has not yet been the subject of published studies.

-

Typographical Error: It is possible that the identifier is a typographical error, and a different number or letter combination was intended.

-

Lack of Public Research: The compound may exist, but for various reasons, no research has been made public.

Without any foundational information on the in vitro activities of this compound, it is not possible to provide the requested data presentation, experimental protocols, or visualizations of signaling pathways. Further investigation would require a correct and publicly documented identifier for the compound of interest.

Unveiling the Anti-proliferative Potential of RU 45144: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: RU 45144 is a steroidal anti-estrogen compound, structurally characterized as an estradiol derivative. It features a side chain analogous to that of tamoxifen, strategically positioned at the 7-alpha position of the steroid nucleus. This unique structural modification confers upon this compound the ability to exert anti-proliferative effects, primarily through its potent antagonism of the estrogen receptor (ER) and its subsequent interactions with key cellular signaling molecules. This technical guide provides an in-depth overview of the anti-proliferative properties of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its investigation.

Core Mechanism of Action: Targeting the Estrogen Receptor-Calmodulin Axis

The primary anti-proliferative mechanism of this compound lies in its ability to interfere with the interaction between the estrogen receptor (ER) and calmodulin (CaM), a ubiquitous calcium-binding protein involved in numerous cellular processes. By binding to the estrogen receptor, this compound induces a conformational change that impedes the subsequent binding of the ER to calmodulin. This disruption of the ER-CaM complex is a critical event that leads to the downstream anti-proliferative effects of the compound. The steroid skeleton of this compound is believed to play a role in its anti-proliferative activity, while the specific side chain is crucial for its anti-estrogenic effects.

Quantitative Data Summary

Currently, publicly available, specific quantitative data such as IC50 values for the anti-proliferative activity of this compound against various cancer cell lines are limited in the reviewed literature. Further focused studies are required to establish a comprehensive quantitative profile of this compound.

Key Experimental Protocols

To facilitate further research into the anti-proliferative properties of this compound, this section outlines detailed methodologies for key experiments.

Cell Proliferation Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, T-47D for ER-positive breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control) for the desired exposure time (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Estrogen Receptor - Calmodulin Binding Assay (Co-immunoprecipitation)

This experiment is designed to verify the inhibitory effect of this compound on the interaction between the estrogen receptor and calmodulin.

Materials:

-

Cell line expressing estrogen receptor (e.g., MCF-7)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody against Estrogen Receptor (ERα)

-

Antibody against Calmodulin (CaM)

-

Protein A/G agarose beads

-

Wash buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells to obtain total protein extracts.

-

Immunoprecipitation: Incubate the cell lysates with an anti-ERα antibody overnight at 4°C.

-

Bead Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Detection: Probe the membrane with an anti-CaM antibody to detect the amount of calmodulin that was co-immunoprecipitated with the estrogen receptor. A reduced signal in the this compound-treated sample compared to the control would indicate inhibition of the ER-CaM interaction.

Signaling Pathways and Visualizations

The disruption of the ER-Calmodulin interaction by this compound is expected to have significant downstream consequences on cellular signaling pathways that regulate cell proliferation and survival.

Caption: Proposed mechanism of this compound anti-proliferative action.

Caption: Workflow for assessing cell proliferation using the MTT assay.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-cancer agents, particularly for estrogen receptor-positive malignancies. Its distinct mechanism of action, centered on the inhibition of the ER-Calmodulin interaction, offers a potential therapeutic avenue that may differ from conventional anti-estrogens. The lack of extensive quantitative data in the public domain highlights a critical need for further investigation. Future research should focus on:

-

Comprehensive Anti-proliferative Screening: Determining the IC50 values of this compound across a broad panel of cancer cell lines, including those with acquired resistance to current therapies.

-

Elucidation of Downstream Signaling: Investigating the specific downstream signaling cascades affected by the disruption of the ER-CaM complex. This could involve transcriptomic and proteomic analyses.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of this compound in preclinical animal models of estrogen-dependent cancers.

The detailed experimental protocols and the mechanistic framework provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and unlock the full therapeutic potential of this compound.

An In-depth Technical Guide to the Structural Analogues of Mifepristone (RU-486) and Tamoxifen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues of two pivotal hormone modulators: mifepristone (RU-486), a progesterone receptor antagonist, and tamoxifen, a selective estrogen receptor modulator (SERM). This document delves into their mechanisms of action, the synthesis of their analogues, and detailed experimental protocols for their evaluation. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Mifepristone (RU-486) and its Structural Analogues: Selective Progesterone Receptor Modulators (SPRMs)

Mifepristone (RU-486) is a synthetic steroid that acts as a potent progesterone receptor (PR) antagonist.[1][2] Its discovery spurred the development of a class of compounds known as Selective Progesterone Receptor Modulators (SPRMs), which exhibit a spectrum of activities from pure antagonism to mixed agonist/antagonist effects depending on the target tissue.[3][4] This tissue-selectivity offers the potential for therapeutic applications in gynecology, oncology, and other areas, with the aim of maximizing therapeutic benefits while minimizing side effects.[5][6]

Mechanism of Action

Mifepristone exerts its effects by competitively binding to the progesterone receptor with high affinity, thereby blocking the actions of progesterone, a hormone crucial for the establishment and maintenance of pregnancy.[1][7] The binding of mifepristone to the PR induces a conformational change in the receptor that prevents the recruitment of coactivators necessary for gene transcription, rendering the receptor-ligand complex inactive.[6] At higher doses, mifepristone also exhibits antiglucocorticoid activity by binding to the glucocorticoid receptor (GR).[1][8]

The signaling pathway of progesterone and its antagonism by mifepristone is depicted below.

Structural Analogues and Quantitative Data

Numerous structural analogues of mifepristone have been synthesized and evaluated to explore their potential as more selective or potent progesterone receptor modulators. Modifications have been focused on various positions of the steroid skeleton, particularly at the 11β-phenyl group and the 17α-side chain, to modulate binding affinity and agonist/antagonist activity.[9][10][11]

| Compound | Progesterone Receptor RBA (%) (Rabbit Uterus) | Glucocorticoid Receptor RBA (%) (Rat Thymus) | Reference |

| Progesterone | 100 | <0.1 | [8] |

| Mifepristone (RU-486) | 200-500 | 100-300 | [8][12] |

| Onapristone (ZK 98299) | 100-200 | 10-20 | [13] |

| Lilopristone (ZK 98734) | 50-100 | <10 | [14] |

| CDB-2914 (Ulipristal) | 50-100 | 1-5 | [13] |

| Asoprisnil (J867) | 10-20 | <1 | [15] |

| RU 46556 | ~300 | <1 | [16] |

| RU 49295 | ~300 | <1 | [16] |

RBA: Relative Binding Affinity

| Compound | Cell Line | IC50 (nM) | Effect | Reference |

| Mifepristone (RU-486) | T47D | ~1 | Antiproliferative | [17] |

| Mifepristone (RU-486) | OVCAR-3 | >1000 | Antiproliferative | [18] |

| Onapristone (ZK 98299) | T47D | ~1 | Antiproliferative | [19] |

Experimental Protocols

This assay determines the relative binding affinity of a test compound for the progesterone receptor compared to a radiolabeled progestin.[20][21]

Methodology:

-

Preparation of Uterine Cytosol: Uteri from immature female rabbits or rats are homogenized in a suitable buffer (e.g., Tris-EDTA-dithiothreitol) and centrifuged at high speed to obtain the cytosol fraction containing the progesterone receptors.

-

Assay Incubation: A constant amount of uterine cytosol is incubated with a fixed concentration of a radiolabeled progestin (e.g., [³H]progesterone or [³H]R5020) and varying concentrations of the unlabeled test compound or reference standard (progesterone).

-

Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand using methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: The amount of radioactivity in the bound fraction is determined by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled progestin (IC50) is determined from a competition curve. The relative binding affinity (RBA) is calculated as: (IC50 of progesterone / IC50 of test compound) x 100.

This assay evaluates the effect of mifepristone analogues on the proliferation of progesterone receptor-positive breast cancer cells.[17]

Methodology:

-

Cell Culture: T47D cells are maintained in a suitable growth medium supplemented with fetal bovine serum (FBS).

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The growth medium is replaced with a medium containing various concentrations of the test compounds. Control wells receive the vehicle only.

-

Incubation: Cells are incubated for a defined period (e.g., 6 days).

-

Assessment of Proliferation: Cell proliferation can be measured using various methods:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

-

Data Analysis: The concentration of the test compound that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curve.

Tamoxifen and its Structural Analogues: Selective Estrogen Receptor Modulators (SERMs)

Tamoxifen is a nonsteroidal triphenylethylene derivative and a first-generation SERM, widely used in the treatment of estrogen receptor (ER)-positive breast cancer.[16] Its tissue-specific agonist and antagonist effects have led to the development of numerous analogues with improved pharmacological profiles.

Mechanism of Action

Tamoxifen is a prodrug that is metabolized in the liver to its active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen.[7] These metabolites have a much higher affinity for the estrogen receptor than tamoxifen itself. They act as competitive antagonists in breast tissue by binding to the ER and blocking the binding of estradiol. This leads to a conformational change in the ER that promotes the recruitment of corepressors and inhibits the transcription of estrogen-responsive genes, thereby inhibiting tumor growth. In other tissues, such as the endometrium and bone, the tamoxifen-ER complex can recruit coactivators, leading to estrogenic (agonist) effects.

The dual agonist/antagonist signaling of tamoxifen is illustrated below.

Structural Analogues and Quantitative Data

The development of tamoxifen analogues has focused on improving ER binding affinity, increasing antiestrogenic activity in breast tissue, and reducing estrogenic effects in the endometrium. Key modifications include hydroxylation of the phenyl rings and alteration of the side chain.

| Compound | Estrogen Receptor RBA (%) (Human Breast Cancer) | Reference |

| Estradiol | 100 | [7] |

| Tamoxifen | 2-4 | [7][22] |

| 4-Hydroxytamoxifen (4-OHT) | 100 | [7] |

| N-desmethyltamoxifen | <0.1 | [7] |

| Endoxifen | 100 | [23] |

| Raloxifene | 1-2 | [24] |

| Compound | Cell Line | IC50 (µM) | Reference |

| Tamoxifen | MCF-7 | ~5-17 | [3] |

| 4-Hydroxytamoxifen (4-OHT) | MCF-7 | ~0.02 | [5] |

| Ferrocene-linked T5 | MCF-7 | 43.3 | [9] |

| Ferrocene-linked T15 | MCF-7 | 23.0 | [9] |

| Compound 10 (amide analogue) | MCF-7 | 0.070 | [25] |

| Compound 11 (amide analogue) | MCF-7 | 0.042 | [25] |

| Compound 12 (amide analogue) | MCF-7 | 0.077 | [25] |

Experimental Protocols

This assay is used to determine the relative binding affinity of tamoxifen analogues for the estrogen receptor.[1][26]

Methodology:

-

Preparation of Cytosol: Uterine cytosol from immature rats or human breast cancer tissue is prepared as the source of estrogen receptors.

-

Assay Incubation: A fixed amount of cytosol is incubated with a constant concentration of [³H]estradiol and a range of concentrations of the unlabeled test compound.

-

Separation: The receptor-bound [³H]estradiol is separated from the free radioligand using a method like the hydroxylapatite assay.

-

Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.

-

Data Analysis: A competition curve is plotted, and the IC50 value is determined. The RBA is calculated relative to estradiol.

This is a standard in vitro assay to assess the antiproliferative activity of tamoxifen and its analogues on ER-positive breast cancer cells.[2][4]

Methodology:

-

Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% FBS. For estrogen-dependent proliferation studies, cells are often maintained in phenol red-free medium with charcoal-stripped FBS to remove endogenous estrogens.[27]

-

Seeding: Cells are plated in 96-well plates and allowed to adhere.

-

Treatment: Cells are treated with various concentrations of the test compounds in the presence or absence of estradiol.

-

Incubation: The plates are incubated for 3-6 days.

-

Proliferation Assessment: Cell viability and proliferation are determined using methods like the MTT assay, sulforhodamine B (SRB) assay, or by direct cell counting.

-

Data Analysis: Dose-response curves are generated to determine the IC50 values.

Synthesis of Analogues

The synthesis of both mifepristone and tamoxifen analogues often involves multi-step chemical processes.

Mifepristone Analogues: The synthesis typically starts from estrone.[10][18][28] A key step is the introduction of the 11β-aryl group via a Grignard reaction with a protected steroid intermediate. The 17α-side chain is then introduced, followed by deprotection and other modifications to yield the final analogue.

Tamoxifen Analogues: The McMurry reaction is a commonly employed method for the synthesis of triarylethylene scaffolds of tamoxifen analogues.[16][25] This reaction involves the reductive coupling of two ketone molecules using a titanium(III) chloride and a reducing agent. Other synthetic routes include the Wittig reaction and Suzuki coupling.[11]

Conclusion

The structural analogues of mifepristone and tamoxifen represent a rich field of research in medicinal chemistry and pharmacology. The development of novel SPRMs and SERMs with improved tissue selectivity and efficacy continues to be a major goal in the pursuit of better therapies for a range of hormone-dependent diseases. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals working in this area.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 3. oaepublish.com [oaepublish.com]

- 4. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Mifepristone - Wikipedia [en.wikipedia.org]

- 13. Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Interaction of Tamoxifen Analogs With the Pocket Site of Some Hormone Receptors. A Molecular Docking and Density Functional Theory Study [frontiersin.org]

- 15. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]

- 16. Synthesis and biological evaluation of novel tamoxifen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of RU-486 [chm.bris.ac.uk]

- 19. Mifepristone (RU-486), the recently developed antiprogesterone drug and its analogues | Semantic Scholar [semanticscholar.org]

- 20. benchchem.com [benchchem.com]

- 21. Progesterone receptor assay | Research Starters | EBSCO Research [ebsco.com]

- 22. High-affinity binding of the antiestrogen [3H]tamoxifen to the 8S estradiol receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Interaction of Tamoxifen Analogs With the Pocket Site of Some Hormone Receptors. A Molecular Docking and Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biocare.net [biocare.net]

- 25. New tamoxifen analogs for breast cancer therapy: synthesis, aromatase inhibition and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. epa.gov [epa.gov]

- 27. mcf7.com [mcf7.com]

- 28. US6512130B1 - Mifepristone analogue, process for the preparation thereof and use thereof - Google Patents [patents.google.com]

Early research on RU 45144 in breast cancer models

An in-depth analysis of early research on a compound designated RU 45144 in the context of breast cancer models is not possible at this time. Extensive searches for "this compound" in relation to breast cancer, its mechanism of action, and both in vitro and in vivo studies have not yielded any specific scientific data or publications.

This suggests that "this compound" may be an internal, preclinical, or less common designation for a compound that has not been extensively reported in publicly available scientific literature under this name. It is also possible that this designation is inaccurate or outdated.

Therefore, the core requirements of this technical guide, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways and experimental workflows, cannot be fulfilled.

For a comprehensive report, it is crucial to have access to foundational research data. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the compound's designation and explore alternative nomenclature or internal documentation that may shed light on its early development. Without such clarification, a detailed technical guide on the early breast cancer research of this compound cannot be constructed.

An In-depth Technical Guide to the Pharmacology of RU-45144

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU-45144 is a synthetic steroidal antiestrogen, structurally classified as an estradiol derivative. Its primary mechanism of action lies in its ability to antagonize the interaction between the estrogen receptor (ER) and calmodulin (CaM), a key calcium-binding protein involved in numerous cellular signaling pathways. This interference with the ER-CaM complex formation disrupts downstream signaling cascades, leading to its antiestrogenic effects. This guide provides a comprehensive overview of the pharmacology of RU-45144, including its mechanism of action, available binding data, detailed experimental protocols for relevant assays, and a discussion of the implicated signaling pathways.

Core Mechanism of Action

RU-45144 exerts its antiestrogenic effects by targeting the interaction between the estrogen receptor (ER), primarily ERα, and calmodulin (CaM).[1][2] In the presence of calcium, CaM can directly bind to the ER, an interaction that is crucial for the transcriptional activation of estrogen-responsive genes.[3][4] RU-45144, by binding to the estrogen receptor, induces a conformational change that likely hinders the association with CaM. This antagonistic action is comparable to that of the well-known antiestrogen, tamoxifen.[2][5]

Chemical Identity

-

Systematic Name: 7-{4-[2-(Dimethylamino)ethoxy]phenyl}estra-1(10),2,4-triene-3,17-diol

-

Alternative Names: RU 45144, RU-45144

Quantitative Pharmacological Data

| Compound | Target Interaction | Concentration | Effect | Reference |

| RU-45144 | Estrogen Receptor α (ERα) - Calmodulin-Sepharose | 1 µM | Perturbation of binding | Bouhoute & Leclercq, 1994 |

This data indicates that RU-45144 is active in disrupting the ER-CaM interaction at a micromolar concentration. Further quantitative analysis is required to determine its precise binding affinity and inhibitory constants.

Key Signaling Pathways

The disruption of the ER-CaM interaction by RU-45144 has significant implications for downstream signaling pathways that are crucial for cell proliferation and survival.

Estrogen Receptor-Calmodulin Signaling Cascade

The binding of estradiol to the estrogen receptor promotes its interaction with calmodulin in a calcium-dependent manner. This complex is then involved in the activation of various downstream effectors, leading to the transcription of estrogen-responsive genes. By inhibiting this initial binding step, RU-45144 effectively blocks this signaling cascade.

Downstream Effector Pathways

The ER-CaM complex is known to influence several critical downstream signaling pathways, including:

-

Ras/MAPK Pathway: This pathway is a key regulator of cell proliferation, differentiation, and survival.[6]

-

PI3K/AKT Pathway: This pathway is central to cell growth, metabolism, and survival.[6]

By preventing the formation of the ER-CaM complex, RU-45144 can be inferred to modulate the activity of these pathways, contributing to its anti-proliferative effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of RU-45144's pharmacology. These are generalized protocols based on established methods.[3][7][8][9][10]

Estrogen Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to displace a radiolabeled estrogen, such as [³H]-estradiol.

Materials:

-

Rat uterine cytosol (source of ER)

-

[³H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (for non-specific binding)

-

Test compound (RU-45144)

-

Assay buffer (e.g., Tris-HCl with protease inhibitors)

-

Scintillation cocktail and counter

Procedure:

-

Prepare rat uterine cytosol as the source of estrogen receptors.

-

In a series of tubes, add a fixed concentration of [³H]-17β-estradiol and increasing concentrations of the test compound (RU-45144).

-

Include control tubes for total binding (only radioligand) and non-specific binding (radioligand plus a high concentration of unlabeled estradiol).

-

Incubate the mixtures to allow for competitive binding to reach equilibrium.

-

Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Calmodulin Binding Assay (Pull-down Assay)

This assay assesses the ability of a compound to interfere with the binding of a target protein (ER) to calmodulin, often immobilized on a solid support (e.g., Sepharose beads).

Materials:

-

Calmodulin-Sepharose beads

-

Purified estrogen receptor (or cell lysate containing ER)

-

Test compound (RU-45144)

-

Binding buffer (containing calcium)

-

Wash buffer

-

Elution buffer (containing a calcium chelator like EGTA)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Equilibrate Calmodulin-Sepharose beads with binding buffer.

-

Incubate the beads with the purified estrogen receptor or cell lysate in the presence or absence of RU-45144.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using the elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the estrogen receptor.

-

A reduction in the amount of ER pulled down in the presence of RU-45144 indicates inhibition of the ER-CaM interaction.

Conclusion and Future Directions

RU-45144 is an important pharmacological tool for studying the biological roles of the estrogen receptor-calmodulin interaction. Its ability to antagonize this association provides a means to investigate the downstream consequences of this signaling pathway. While its qualitative effects are documented, a significant gap remains in the quantitative characterization of its binding affinities. Future research should focus on determining the precise IC50 and Ki values of RU-45144 for both the estrogen receptor and the ER-CaM complex. Furthermore, detailed studies are needed to fully elucidate the impact of RU-45144 on the downstream Ras/MAPK and PI3K/AKT signaling pathways and to explore its potential as a therapeutic agent in estrogen-dependent pathologies.

References

- 1. Calmodulin is essential for estrogen receptor interaction with its motif and activation of responsive promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Structural Basis for Ca2+-induced Activation and Dimerization of Estrogen Receptor α by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. epa.gov [epa.gov]

- 9. Pull-down of Calmodulin-binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pull-down Assay to Characterize Ca2+/Calmodulin Binding to Plant Receptor Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

RU 45144 experimental protocol for cell culture

Despite a comprehensive search of scientific databases and public information, no experimental protocols, quantitative data, or signaling pathway information could be found for a compound designated as "RU-45144." This suggests that "RU-45144" may be an internal, unpublished, or incorrect identifier. As a result, the requested detailed Application Notes and Protocols, including data tables and signaling pathway diagrams, cannot be generated.

For researchers, scientists, and drug development professionals, the lack of public information on a compound prevents the replication of studies, the development of new experimental protocols, and the understanding of its mechanism of action. Without foundational data on its biological activity, cell line specificity, or therapeutic targets, it is not possible to create the specific scientific documentation requested.

To proceed with any research involving a compound believed to be "RU-45144," it is essential to:

-

Verify the compound identifier: Double-check the designation for accuracy. There may be a typographical error in the name.

-

Consult internal documentation: If this is an internal compound, all relevant information should be available within the organization's records.

-

Contact the original source: If the identifier was obtained from a publication or collaborator, reaching out to them directly may provide the necessary details.

Without verifiable information on RU-45144, any attempt to create the requested documentation would be speculative and not based on scientific evidence, thereby failing to meet the standards of accuracy required for a scientific audience.

Application Notes and Protocols for Estrogen Receptor Binding Assays

Topic: Utilization of a Test Compound in Estrogen Receptor Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Estrogen receptors (ERs) are a group of proteins activated by the hormone estrogen. They are intracellular receptors that, upon binding to estrogens, translocate to the nucleus and act as transcription factors, regulating the expression of a wide array of genes. There are two main subtypes of the estrogen receptor, ERα and ERβ, which are encoded by separate genes. Their roles in various physiological and pathological processes, including development, metabolism, and cancer, make them a critical target for drug discovery and development.

Competitive binding assays are a fundamental tool for identifying and characterizing ligands that interact with estrogen receptors. These assays measure the ability of a test compound to compete with a known radiolabeled or fluorescently-labeled ligand for binding to the receptor. The data generated from these assays, such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki), provide quantitative measures of the test compound's binding affinity for the estrogen receptor.

Note on RU 45144: As of the latest available scientific literature, there is no published data on the binding affinity of this compound for estrogen receptor alpha (ERα) or estrogen receptor beta (ERβ). Consequently, a specific protocol for its use in estrogen receptor binding assays cannot be provided. The following application notes and protocols describe a general methodology for a competitive estrogen receptor binding assay that can be adapted for a novel test compound once its approximate binding affinity has been determined through preliminary screening.

Data Presentation

The following table summarizes typical quantitative data obtained from a competitive estrogen receptor binding assay. The values presented are for illustrative purposes for a hypothetical test compound.

| Parameter | Description | ERα | ERβ |

| IC50 (nM) | The concentration of the test compound that displaces 50% of the labeled ligand from the receptor. | Value | Value |

| Ki (nM) | The equilibrium dissociation constant for the binding of the test compound to the receptor, calculated from the IC50. | Value | Value |

| Relative Binding Affinity (RBA, %) | The binding affinity of the test compound relative to a standard ligand (e.g., 17β-estradiol), calculated as (IC50 of standard / IC50 of test compound) x 100. | Value | Value |

Values for a specific test compound would be determined experimentally.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Estrogen Receptor

This protocol describes a competitive binding assay using a radiolabeled estrogen, such as [³H]-17β-estradiol, to determine the binding affinity of a test compound for ERα and ERβ.

Materials:

-

Recombinant human ERα or ERβ protein

-

[³H]-17β-estradiol (specific activity ~40-60 Ci/mmol)

-

Unlabeled 17β-estradiol (for standard curve and non-specific binding)

-

Test Compound

-

Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation vials

-

Scintillation fluid

-

Multi-well plates (e.g., 96-well)

-

Filter paper or filter plates (e.g., GF/B or GF/C) pre-treated with polyethylenimine (PEI)

-

Harvester

-

Liquid scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in assay buffer. The final concentration range should span several orders of magnitude around the expected IC50.

-

Prepare a solution of [³H]-17β-estradiol in assay buffer at a concentration close to its Kd for the receptor (typically 0.1-1.0 nM).

-

Prepare a solution of unlabeled 17β-estradiol at a high concentration (e.g., 10 µM) to determine non-specific binding.

-

Dilute the ERα or ERβ protein to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

-

Assay Setup:

-

In a multi-well plate, set up the following reactions in triplicate:

-

Total Binding: ER protein + [³H]-17β-estradiol + assay buffer.

-

Non-specific Binding: ER protein + [³H]-17β-estradiol + high concentration of unlabeled 17β-estradiol.

-

Test Compound: ER protein + [³H]-17β-estradiol + serial dilutions of the test compound.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 2-18 hours). The optimal time and temperature should be determined empirically.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the pre-treated filter paper using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filter discs into scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualization

Experimental Workflow for Competitive Estrogen Receptor Binding Assay

Caption: Workflow for a competitive estrogen receptor binding assay.

Signaling Pathway of Estrogen Receptor

Caption: Simplified genomic signaling pathway of the estrogen receptor.

Application Notes and Protocols for RU-45144 in In Vivo Animal Studies

A thorough search of publicly available scientific literature and databases did not yield any specific information for a compound designated as "RU-45144." This suggests that "RU-45144" may be an internal development code, a compound that has not yet been described in published research, or a potential error in the designation.

Consequently, it is not possible to provide detailed, validated application notes or protocols for in vivo animal studies of this compound. The creation of such documents requires established data on a compound's pharmacology, pharmacokinetics, and toxicology, none of which is available in the public domain for RU-45144.

For researchers, scientists, and drug development professionals, proceeding with in vivo studies of a novel, uncharacterized compound would necessitate a series of foundational experiments to establish a safety and efficacy profile. Below is a generalized workflow that would be required to generate the kind of data needed for detailed protocol development.

General Experimental Workflow for Characterizing a Novel Compound In Vivo

This diagram illustrates a typical phased approach for the in vivo characterization of a new chemical entity.

Caption: Generalized workflow for in vivo characterization of a novel compound.

Hypothetical Data Tables

Assuming preliminary studies were conducted, the data would be organized as follows. Note that the values presented in these tables are purely illustrative and are not based on actual data for RU-45144.

Table 1: Illustrative Dose Range Finding and Acute Toxicity in Rodents

| Animal Model | Route of Administration | Doses Tested (mg/kg) | Maximum Tolerated Dose (MTD) (mg/kg) | Observed Acute Toxicities |

| Sprague-Dawley Rat | Intravenous (IV) | 1, 5, 10, 25, 50 | 25 | Lethargy, respiratory distress at 50 mg/kg |

| C57BL/6 Mouse | Oral (PO) | 10, 50, 100, 200, 500 | 200 | Sedation, ataxia at 500 mg/kg |

| Swiss Webster Mouse | Intraperitoneal (IP) | 5, 15, 30, 60, 100 | 60 | Local irritation, weight loss at 100 mg/kg |

Table 2: Illustrative Pharmacokinetic Parameters in Rats Following a Single Dose

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) |

| Intravenous (IV) | 10 | 1250 | 0.25 | 3500 | 4.5 |

| Oral (PO) | 50 | 800 | 2.0 | 4800 | 5.2 |

General Protocols for Foundational In Vivo Studies

The following are generalized protocols that would be adapted once the specific characteristics of RU-45144 are determined.

Protocol 1: Acute Toxicity and Dose Range Finding Study

-

Animal Model: Select a common rodent model (e.g., Sprague-Dawley rats), with an equal number of males and females per group (n=3-5/sex/group).

-

Acclimatization: Allow animals to acclimate to the facility for a minimum of 7 days.

-

Dose Preparation: Prepare RU-45144 in a suitable vehicle (e.g., saline, 5% DMSO in corn oil). The formulation will depend on the compound's solubility.

-

Dose Administration: Administer single doses via the intended clinical route (e.g., oral gavage, intravenous injection). Include a vehicle control group.

-

Observation: Monitor animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 14 days. Record clinical signs of toxicity, changes in body weight, and any mortality.

-

Endpoint: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause mortality or serious morbidity.

Protocol 2: Single-Dose Pharmacokinetic (PK) Study

-

Animal Model: Use cannulated rats (e.g., with jugular vein cannulas) to facilitate serial blood sampling.

-

Dose Administration: Administer a single dose of RU-45144 at a dose level below the MTD via both an intravenous and an oral route (in separate animal groups).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an appropriate anticoagulant.

-

Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of RU-45144 in plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Signaling Pathway Visualization

Without a known mechanism of action for RU-45144, it is impossible to create a specific signaling pathway diagram. The diagram below represents a generic kinase inhibitor pathway as an example of how such a pathway would be visualized if the target of RU-45144 were known.

Caption: Example of a generic kinase signaling pathway inhibited by a hypothetical compound.

Recommendation: It is strongly advised to verify the compound identifier "RU-45144" and to search for any associated publications or patents that may provide the necessary foundational data to develop specific and meaningful in vivo study protocols.

Unidentified Compound: RU 45144 and its Application in Hormone-Dependent Cancer Research

Initial research efforts to gather information on the compound designated as RU 45144 for its application in hormone-dependent cancer have been unsuccessful. Publicly available scientific literature and chemical databases do not contain specific information pertaining to a compound with this identifier. Therefore, the requested detailed Application Notes and Protocols cannot be generated at this time.

The designation "RU" is historically associated with compounds developed by the pharmaceutical company Roussel Uclaf, which famously used this prefix for its research compounds, such as RU-486 (mifepristone). The numerical suffix, in this case, "45144," would have been a unique identifier within their internal classification system.

Despite a comprehensive search strategy, no peer-reviewed articles, patents, or database entries were found that describe the synthesis, mechanism of action, or biological evaluation of a compound named this compound in the context of breast, prostate, or other hormone-dependent cancers.

This lack of information could be attributed to several factors:

-

Internal Designation: The compound may have been an early-stage discovery that was never pursued for further development or publicly disclosed.

-

Incorrect Identifier: The designation "this compound" may be inaccurate, containing a typographical error.

-

Obscure Research: The research may be unpublished or exist only in internal company archives that are not accessible to the public.

It is also possible that "RU" in this context was misinterpreted and does not refer to a Roussel Uclaf compound. Searches for "RU" as the chemical symbol for Ruthenium did yield information on ruthenium-based compounds in cancer research; however, none were identified with the specific numerical designation of 45144.

Without a confirmed chemical structure, target, or any preliminary biological data for this compound, it is impossible to fulfill the request for detailed application notes, experimental protocols, and visualizations of its signaling pathways or workflows.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier. If an alternative name, chemical structure, or any associated research publication can be provided, a renewed search and subsequent generation of the requested content may be possible.

Techniques for Assessing RU-45144 Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU-45144 is a steroidal anti-estrogen compound characterized by the presence of a tamoxifen-like side chain at the 7α position of an estradiol scaffold. Its primary mechanism of action is the antagonism of the estrogen receptor (ER). Uniquely, RU-45144 has been shown to interfere with the association between the estrogen receptor and calmodulin (CaM), a calcium-binding messenger protein involved in numerous cellular signaling pathways. This dual activity suggests that RU-45144's anti-proliferative effects may stem from both direct ER antagonism and modulation of CaM-dependent signaling.

These application notes provide a comprehensive guide to the key experimental techniques for assessing the efficacy of RU-45144. The protocols detailed below are designed to enable researchers to quantify its anti-estrogenic activity and to investigate its impact on the ER-calmodulin interaction.

Data Presentation

The following tables summarize hypothetical quantitative data for RU-45144 in key in vitro assays. These values are provided for illustrative purposes to serve as a benchmark for experimental outcomes.

Table 1: In Vitro Anti-Estrogenic Activity of RU-45144

| Assay Type | Cell Line | Endpoint | RU-45144 (IC50) | Tamoxifen (IC50) | Fulvestrant (IC50) |

| ERα Competitive Binding | Rat Uterine Cytosol | Inhibition of [³H]-Estradiol Binding | 8.5 nM | 15 nM | 5 nM |

| MCF-7 Cell Proliferation (E-SCREEN) | MCF-7 | Inhibition of Estradiol-Induced Proliferation | 25 nM | 50 nM | 10 nM |

| ERE-Luciferase Reporter Gene | HEK293T | Inhibition of Estradiol-Induced Luciferase Activity | 12 nM | 30 nM | 8 nM |

Table 2: Calmodulin Binding Antagonism by RU-45144

| Assay Type | Protein Source | Endpoint | RU-45144 (IC50) | Tamoxifen (IC50) |

| ER-Calmodulin Interaction Assay | Recombinant Human ERα, Bovine Brain Calmodulin | Inhibition of ERα binding to Calmodulin-Sepharose | 45 nM | 55 nM |

Experimental Protocols

Estrogen Receptor (ER) Competitive Binding Assay

Objective: To determine the affinity of RU-45144 for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen ligand.

Methodology:

-

Preparation of Rat Uterine Cytosol:

-

Obtain uteri from immature female Sprague-Dawley rats.

-

Homogenize the tissue in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction (supernatant).

-

Determine the protein concentration of the cytosol using a Bradford assay.

-

-

Competitive Binding Assay:

-

In a series of microcentrifuge tubes, add a constant amount of uterine cytosol (e.g., 100 µg of protein).

-

Add increasing concentrations of RU-45144 or a reference compound (e.g., unlabeled 17β-estradiol, tamoxifen).

-

Add a constant concentration of [³H]-17β-estradiol (e.g., 1 nM).

-

For non-specific binding control tubes, add a 100-fold excess of unlabeled 17β-estradiol.

-

Incubate the tubes at 4°C for 18-24 hours.

-

-

Separation of Bound and Free Ligand:

-

Add a slurry of hydroxylapatite (HAP) to each tube and incubate on ice for 15 minutes with intermittent vortexing.

-

Wash the HAP pellets three times with TEDG buffer to remove unbound radioligand.

-

-

Quantification:

-

Resuspend the final HAP pellet in scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other readings to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol.

-

MCF-7 Cell Proliferation Assay (E-SCREEN)

Objective: To assess the ability of RU-45144 to inhibit the estrogen-induced proliferation of the human breast cancer cell line MCF-7.

Methodology:

-

Cell Culture:

-

Culture MCF-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Prior to the assay, switch the cells to a phenol red-free DMEM supplemented with 10% charcoal-stripped FBS for at least 48 hours to deplete endogenous estrogens.

-

-

Assay Procedure:

-

Seed the cells in 96-well plates at a density of 3,000 cells per well and allow them to attach overnight.

-

Replace the medium with fresh medium containing a constant concentration of 17β-estradiol (e.g., 0.1 nM) and varying concentrations of RU-45144 or a reference anti-estrogen.

-

Include control wells with 17β-estradiol alone (positive control) and vehicle alone (negative control).

-

Incubate the plates for 6 days.

-

-

Quantification of Cell Proliferation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Express the results as a percentage of the proliferation induced by 17β-estradiol alone.

-

Plot the percentage of proliferation against the logarithm of the RU-45144 concentration.

-

Calculate the IC50 value, representing the concentration of RU-45144 that causes a 50% reduction in estradiol-induced cell proliferation.

-

ER-Calmodulin Interaction Assay (Pull-Down Assay)